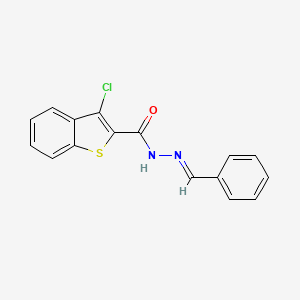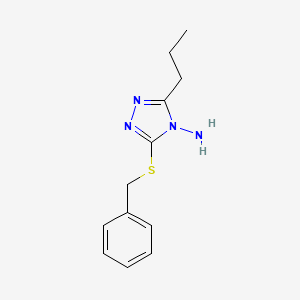![molecular formula C13H14N2O3 B5571217 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE](/img/structure/B5571217.png)
4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE is a heterocyclic compound that features an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of 3-nitrobenzaldehyde with 4,4-dimethyl-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxazole derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: 4,4-DIMETHYL-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE.
Oxidation: Corresponding oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-DIMETHYL-2-[(1E)-2-(3-AMINOPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with an amino group instead of a nitro group.
4,4-DIMETHYL-2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4,4-DIMETHYL-2-[(1E)-2-(3-NITROPHENYL)ETHENYL]-4,5-DIHYDRO-1,3-OXAZOLE imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4,4-dimethyl-2-[(E)-2-(3-nitrophenyl)ethenyl]-5H-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2)9-18-12(14-13)7-6-10-4-3-5-11(8-10)15(16)17/h3-8H,9H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXOMDOFIZQGCR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(COC(=N1)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B5571136.png)
![1-methyl-2-[(1-naphthylmethyl)thio]-1H-benzimidazole](/img/structure/B5571137.png)
![N-(2-{5-[(CYCLOHEXYLCARBAMOYL)AMINO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)FURAN-2-CARBOXAMIDE](/img/structure/B5571144.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-3-methoxybenzamide](/img/structure/B5571168.png)
![1-benzyl-N-[4-(1-piperidinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5571175.png)
![2-[carbamoyl-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]amino]acetic acid](/img/structure/B5571182.png)
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5571209.png)
![4-[(3-methylphenyl)thio]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5571216.png)

![5-[(2,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571226.png)
![3-{[(2-propoxy-1-naphthyl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5571247.png)
![2-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571249.png)
